molecular formula C20H18N4O2 B12767255 1,3-Benzenediol, 2,6-bis((2-methylphenyl)azo)- CAS No. 68227-37-2

1,3-Benzenediol, 2,6-bis((2-methylphenyl)azo)-

Cat. No.: B12767255
CAS No.: 68227-37-2
M. Wt: 346.4 g/mol
InChI Key: KTENGKIMVRVING-VJDDLIIDSA-N
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Description

2,6-bis[o-Tolylazo]resorcinol is an organic compound with the molecular formula C20H18N4O2. It is a derivative of resorcinol, featuring two o-tolylazo groups attached to the 2 and 6 positions of the resorcinol ring. This compound is known for its vibrant color and is often used in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[o-Tolylazo]resorcinol typically involves the diazotization of o-toluidine followed by coupling with resorcinol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for 2,6-bis[o-Tolylazo]resorcinol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,6-bis[o-Tolylazo]resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-bis[o-Tolylazo]resorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis[o-Tolylazo]resorcinol involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and radical formation, which can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis[o-Tolylazo]resorcinol is unique due to its dual azo groups, which impart distinct chemical and physical properties. These groups enhance its ability to participate in redox reactions and make it a valuable compound in dye chemistry and other applications .

Properties

CAS No.

68227-37-2

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(2-methylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C20H18N4O2/c1-13-7-3-5-9-15(13)21-23-17-11-12-18(25)19(20(17)26)24-22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3/b23-17-,24-19+

InChI Key

KTENGKIMVRVING-VJDDLIIDSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C\2/C=CC(=O)/C(=N\NC3=CC=CC=C3C)/C2=O

Canonical SMILES

CC1=CC=CC=C1NN=C2C=CC(=O)C(=NNC3=CC=CC=C3C)C2=O

Origin of Product

United States

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